molecular formula C14H12N4O4S B12677804 N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide CAS No. 170292-97-4

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide

Cat. No.: B12677804
CAS No.: 170292-97-4
M. Wt: 332.34 g/mol
InChI Key: RLUGGKWDBJPDKF-UHFFFAOYSA-N
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Description

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide is a chemical compound with the molecular formula C14H11N3O4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide typically involves the reaction of benzotriazole with a suitable sulfonamide precursor. One common method is the reaction of benzotriazole with 4-carboxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces. In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide stands out due to its enhanced reactivity and versatility in various applications. The presence of both benzotriazole and sulfonamide groups provides unique chemical properties, making it suitable for a wide range of scientific and industrial applications .

Properties

CAS No.

170292-97-4

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

4-(benzotriazol-1-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C14H12N4O4S/c19-14(20)10-5-7-11(8-6-10)23(21,22)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)

InChI Key

RLUGGKWDBJPDKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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